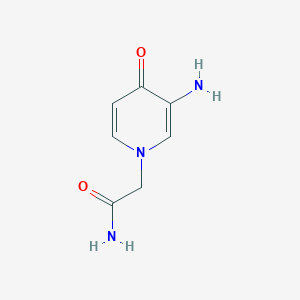
Methyl 2-(4-ethylcyclohexylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-ethylcyclohexylidene)acetate is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexane, featuring an ethyl group and a methoxycarbonyl group attached to the cyclohexylidene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(4-ethylcyclohexylidene)acetate can be synthesized through several methods. One common approach involves the esterification of 4-ethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with sulfuric acid or p-toluenesulfonic acid serving as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored, as it offers advantages such as reduced reaction times and improved energy efficiency. The optimization of reaction parameters, including catalyst concentration, temperature, and reaction time, is crucial for maximizing the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-ethylcyclohexylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-ethylcyclohexylidene)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.
Wirkmechanismus
The mechanism of action of methyl 2-(4-ethylcyclohexylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then participate in further biochemical reactions. The compound’s reactivity and ability to form hydrogen bonds play a crucial role in its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cyclohexylideneacetate: Similar structure but lacks the ethyl group.
Ethyl 2-(4-ethylcyclohexylidene)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(4-methylcyclohexylidene)acetate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Methyl 2-(4-ethylcyclohexylidene)acetate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in boiling points, solubility, and reactivity compared to its analogs. Additionally, the compound’s specific interactions with biological targets may differ, making it a valuable subject for further research.
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
methyl 2-(4-ethylcyclohexylidene)acetate |
InChI |
InChI=1S/C11H18O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
NIIGASPMBLVIOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(=CC(=O)OC)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


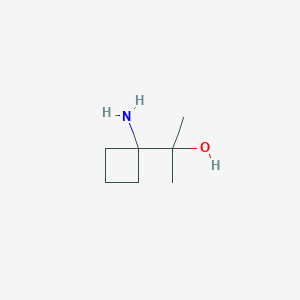
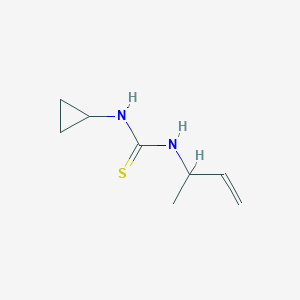
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride](/img/structure/B13301478.png)
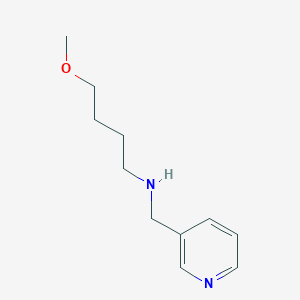
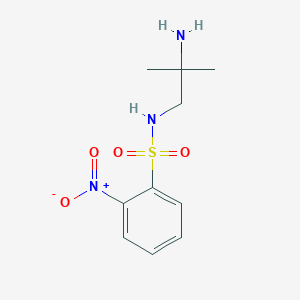
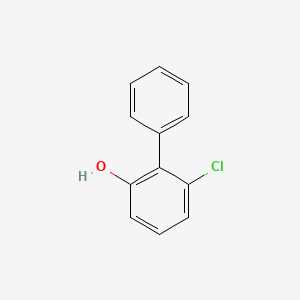
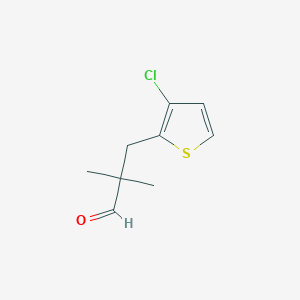
![2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13301510.png)
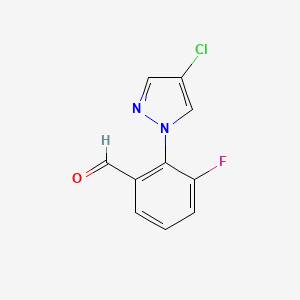
![N-{2-[(1-cyclopropylethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301514.png)
![2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine](/img/structure/B13301520.png)

![[3-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13301532.png)
